2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide typically involves the reaction of 2,3,4-trimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically include primary or secondary amines.
Scientific Research Applications
2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is used in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in protein structure and function, which are studied in proteomics research .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar in structure but with a nitro group instead of the trimethoxybenzyl group.
2-chloro-N-methoxy-N-methylacetamide: Contains a methoxy group instead of the trimethoxybenzyl group.
Uniqueness
2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is unique due to its trimethoxybenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research and as an intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18ClNO4 |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C13H18ClNO4/c1-15(11(16)7-14)8-9-5-6-10(17-2)13(19-4)12(9)18-3/h5-6H,7-8H2,1-4H3 |
InChI Key |
ONPMVHUXPXOIKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)CCl |
Origin of Product |
United States |
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